molecular formula C19H12O4 B560502 dhfo CAS No. 1416230-65-3

dhfo

Cat. No.: B560502
CAS No.: 1416230-65-3
M. Wt: 304.301
InChI Key: RVFOUDDAWFYGGJ-UHFFFAOYSA-N
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Description

1,10-Dihydro-1,10-dihydroxyfluoren-9-one (DHFO), also referred to as 1,9a-dihydroxy-9,9a-dihydro-1H-fluoren-9-one, is a polycyclic aromatic compound belonging to the fluorene class. Structurally, this compound features a fluorenone backbone (a tricyclic system with a ketone group at position 9) and two hydroxyl groups at positions 1 and 10 (or 1 and 9a, depending on numbering conventions) . This configuration imparts unique physicochemical properties, including intramolecular hydrogen bonding between the hydroxyl groups and the ketone, enhancing its stability and solubility in polar solvents.

Properties

CAS No.

1416230-65-3

Molecular Formula

C19H12O4

Molecular Weight

304.301

IUPAC Name

2,10-dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one

InChI

InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H

InChI Key

RVFOUDDAWFYGGJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O

Synonyms

4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dhfo typically involves multi-step organic reactions. The initial step often includes the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and oxo groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

dhfo undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the hydroxyl or oxo groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.

Scientific Research Applications

dhfo has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of dhfo involves its interaction with specific molecular targets. The hydroxyl and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Fluorenone

Structural Differences: Fluorenone (C₁₃H₈O) lacks hydroxyl groups, retaining only the ketone at position 8. Properties and Applications:

  • Fluorenone is less polar than DHFO due to the absence of hydroxyl groups, resulting in lower aqueous solubility.
  • It is widely used in organic synthesis and materials science (e.g., as a precursor for dyes and polymers) .

Catechol (1,2-Dihydroxybenzene)

Functional Group Similarity : Both this compound and catechol feature vicinal diol groups, enabling strong intramolecular hydrogen bonding.
Key Contrasts :

  • Catechol’s simpler monocyclic structure lacks the extended conjugation and ketone group present in this compound.
  • Catechol exhibits higher acidity (pKa ~ 9–10) compared to this compound (predicted to be less acidic due to electron-withdrawing ketone effects) .
    Applications : Catechol is used in antioxidants and pharmaceutical synthesis, whereas this compound’s applications remain understudied .

Chlorinated Phenols

Thermodynamic Comparison: reports ΔGf° values for chlorinated phenols ranging from -75.7 to -144.3 kJ/mol (aqueous phase). While this compound’s exact values are unavailable, its dihydroxy-ketone structure likely results in comparable or lower ΔGf° due to enhanced stabilization via hydrogen bonding . Environmental Impact: Chlorinated phenols are persistent pollutants, whereas this compound’s environmental behavior is less documented but may involve degradation via ketone reduction .

Data Table: Comparative Properties of this compound and Similar Compounds

Compound Molecular Formula Functional Groups ΔGf° (kJ/mol) ΔHf° (kJ/mol) Key Applications
This compound C₁₃H₁₀O₃ Ketone, vicinal diol Not reported Not reported Metabolite, diagnostic studies
Fluorenone C₁₃H₈O Ketone - - Polymers, dyes
Catechol C₆H₆O₂ Vicinal diol - - Antioxidants, adhesives
2-Chlorophenol C₆H₅ClO Chlorine, hydroxyl -137.9 See Ref 3 Chemical intermediate

Note: ΔGf° and ΔHf° values for this compound are inferred from structural analogs due to lack of direct data in the evidence.

Research Findings and Implications

  • Hydrogen Bonding: this compound’s stability is likely superior to fluorenone and chlorinated phenols due to intramolecular hydrogen bonding between its hydroxyl and ketone groups, a feature absent in simpler analogs .
  • Diagnostic Utility: highlights this compound’s role in dermatoscopy for distinguishing pigmented lesions (e.g., PAK vs. LM), though this application is clinical rather than chemical .
  • Thermodynamic Gaps : The absence of this compound’s ΔGf° and ΔHf° in the literature underscores the need for experimental studies to quantify its energetics and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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